molecular formula C11H18N2O B2883147 N-(4-methoxybenzyl)propane-1,3-diamine CAS No. 106353-11-1

N-(4-methoxybenzyl)propane-1,3-diamine

Cat. No.: B2883147
CAS No.: 106353-11-1
M. Wt: 194.278
InChI Key: GOPCLQUKFLLWCG-UHFFFAOYSA-N
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Description

Contextualization within Substituted 1,3-Propanediamine Chemistry

Substituted 1,3-propanediamines are a significant class of compounds in organic chemistry. The basic 1,3-propanediamine structure, a three-carbon chain with amino groups at each end, serves as a versatile scaffold for building more complex molecules. nih.gov These compounds are recognized for their role as building blocks in the synthesis of heterocyclic compounds and as ligands in coordination chemistry. nih.gov

The applications of substituted 1,3-propanediamines are broad:

Medicinal Chemistry: The diamine motif is a key component in various biologically active molecules. For instance, platinum(II) complexes of 1,3-diphenylpropane-1,3-diamines have been investigated for their cytostatic activity and interaction with DNA, showing potential as anticancer agents. nih.gov The synthesis of various 2-(3,4-dimethoxy-phenyl)-1,3-propanediamines has been explored for their potential as dopaminergic agents. nih.gov

Organic Synthesis: Chiral 1,3-diamines are valuable as organocatalysts and chiral auxiliaries in asymmetric synthesis. mdpi.com Their synthesis has been approached through various methodologies, highlighting their importance in creating stereospecific chemical structures. mdpi.com

Materials Science: Diamines are fundamental monomers in the synthesis of polymers such as polyamides and polyureas, where they react with dicarboxylic acids or diisocyanates.

N-(4-methoxybenzyl)propane-1,3-diamine fits within this class as a mono-substituted derivative. The 4-methoxybenzyl group introduces specific properties, including potential hydrogen bonding sites and electronic effects from the methoxy-substituted aromatic ring, which can influence its reactivity and interaction with biological targets or metal centers.

Research Trajectory and Scope of this compound Studies

The research specifically focused on this compound appears to be limited, as indicated by its status as a discontinued (B1498344) product from some chemical suppliers. cymitquimica.com This suggests that while it is a known chemical entity, it has not been the subject of extensive, dedicated investigation or widespread application in comparison to other diamine derivatives.

However, research on closely related compounds provides a framework for understanding its potential. For instance, the synthesis of the symmetrically substituted N,N'–bis(p–methoxybenzyl)propane–1,3–diamine has been reported through an eco-friendly protocol involving the reduction of the corresponding di-Schiff base with sodium borohydride (B1222165). researchgate.net This "green chemistry" approach, using water as a solvent and avoiding a catalyst, highlights modern synthetic strategies that could be applied to produce this compound. researchgate.net

The characterization of N,N'–bis(p–methoxybenzyl)propane–1,3–diamine provides spectroscopic data that can serve as a reference for the analysis of the mono-substituted title compound.

¹H NMR Data for N,N'–bis(p–methoxybenzyl)propane–1,3–diamine (in CDCl₃, 400 MHz) researchgate.net

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.69bs2HNH
1.72–1.75m2HCH₂-3
2.68t4HCH₂-N
3.71s4HCH₂-Ar
3.79s6HCH₃-O

bs = broad singlet, m = multiplet, t = triplet, s = singlet

The scope of studies for this compound would likely fall into similar areas as its parent class:

As a precursor: Its primary amine group allows for further functionalization, making it a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

As a ligand: The two nitrogen atoms can act as chelating agents for metal ions, suggesting its potential use in the development of new catalysts or metal-containing therapeutic agents.

While direct research on this compound is not abundant, its structural similarity to well-studied substituted 1,3-propanediamines suggests it holds potential for future investigation in various domains of chemical science. The lack of extensive research may also present an opportunity for new studies to explore its unique properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-14-11-5-3-10(4-6-11)9-13-8-2-7-12/h3-6,13H,2,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPCLQUKFLLWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of N 4 Methoxybenzyl Propane 1,3 Diamine

Established Synthetic Methodologies for N-(4-methoxybenzyl)propane-1,3-diamine

The synthesis of this compound can be achieved through several reliable methods, primarily involving the formation of a carbon-nitrogen bond between the propane-1,3-diamine backbone and the 4-methoxybenzyl group. The two most common approaches are reductive amination and alkylation.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a widely employed method for the synthesis of amines and involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. mdpi.comresearchgate.net For the synthesis of this compound, this protocol entails the reaction of 4-methoxybenzaldehyde (B44291) with propane-1,3-diamine. The reaction proceeds in two main steps: the formation of an intermediate imine or Schiff base, followed by its reduction to the corresponding amine.

The initial step is the nucleophilic attack of one of the amino groups of propane-1,3-diamine on the carbonyl carbon of 4-methoxybenzaldehyde, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an imine. This imine is subsequently reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. researchgate.net Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reducing agent, often used in aprotic solvents like dichloroethane (DCE). reddit.comorganic-chemistry.org

A typical procedure involves stirring 4-methoxybenzaldehyde with a slight excess of propane-1,3-diamine in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The reducing agent is then added portion-wise to the reaction mixture. The use of a catalyst, such as titanium(IV) isopropoxide, can also facilitate the reaction, particularly in the case of less reactive ketones and amines. An eco-friendly approach involves the reduction of the corresponding di-Schiff bases using sodium borohydride in water as a solvent, which can produce good yields without the need for a catalyst. researchgate.netccsenet.org

Table 1: Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventsKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolCommonly used, cost-effective. reddit.com
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetic AcidEffective at acidic pH, but toxic.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, reacts faster with iminium ions than with aldehydes. reddit.comorganic-chemistry.org

Alkylation-Based Synthetic Routes to this compound

Alkylation offers an alternative pathway to this compound, typically involving the reaction of propane-1,3-diamine with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride. This reaction is a nucleophilic substitution where the amine acts as the nucleophile, displacing the halide from the benzylic carbon.

To achieve mono-alkylation and avoid the formation of the di-substituted product, it is crucial to control the stoichiometry of the reactants, usually by using a large excess of the diamine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases include potassium carbonate or triethylamine. orgsyn.org The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like dimethylformamide (DMF) being suitable. orgsyn.org

Another approach to control selectivity involves the use of protecting groups. For instance, one of the amino groups of propane-1,3-diamine can be protected, allowing for the selective alkylation of the other amino group. Subsequent deprotection yields the desired mono-substituted product. A related strategy involves the alkylation of N-monosubstituted 2-nitrobenzenesulfonamides, which can be deprotected under mild conditions. orgsyn.org

Derivatization Strategies and Post-Synthetic Modifications of this compound

The presence of both a primary and a secondary amine group in this compound makes it a valuable precursor for a variety of chemical transformations and derivatizations.

Formation of Schiff Bases from this compound Precursors or Related Diamines

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jetir.org In the context of this compound, the primary amino group can readily react with various carbonyl compounds to form the corresponding Schiff base. This reaction is typically carried out by refluxing the diamine and the carbonyl compound in a solvent like ethanol or methanol.

The formation of Schiff bases from propane-1,3-diamine and its derivatives is well-documented. For example, the condensation of propane-1,3-diamine with furan-2-carboxaldehyde yields the bis-Schiff base ligand [N1,N3-bis(furan-2-ylmethylene)propane-1,3-diamine]. nih.gov Similarly, hexadentate Schiff base ligands can be prepared by the condensation of diamines like 1,3-diaminopropane (B46017) with substituted salicylaldehydes. researchgate.net These Schiff bases are of significant interest due to their ability to form stable complexes with various metal ions. researchgate.netrsc.org

Table 2: Examples of Schiff Bases Derived from Propane-1,3-diamine
Aldehyde/Ketone ReactantResulting Schiff Base TypeReference
SalicylaldehydeSalicylidene-diamine derivatives researchgate.net
Furan-2-carboxaldehydeBis(furan-2-ylmethylene)propane-1,3-diamine nih.gov
3-Ethoxy-2-hydroxybenzaldehydeHexadentate Schiff base ligands researchgate.net

N-Substitution Reactions and Analog Generation for this compound Derivatives

The secondary amine in this compound can undergo further N-substitution reactions, allowing for the generation of a diverse range of analogs. These reactions can include alkylation, acylation, and arylation. For example, reductive amination can be used to introduce another substituent on the secondary nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent. nih.govnih.gov

The synthesis of N,N'-disubstituted propane-1,3-diamines has been reported through various methods. For instance, N,N'–bis(p–methoxybenzyl)propane–1,3–diamine has been synthesized via the reduction of the corresponding di-Schiff base. researchgate.net The synthesis of chiral 1,3-diamines has been achieved through methods like the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. mdpi.com These methodologies can be adapted to synthesize a wide array of this compound derivatives with tailored properties.

Cyclization Reactions Involving the Propane-1,3-diamine Moiety (e.g., hexahydropyrimidines, imidazolidines, diazaphosphinines)

The propane-1,3-diamine moiety is a key structural element for the synthesis of various heterocyclic compounds through cyclization reactions. One of the most common cyclization reactions involves the condensation of propane-1,3-diamine or its N-substituted derivatives with aldehydes or ketones to form hexahydropyrimidines. researchgate.netukm.my For instance, N-acyl-N'-aryl-1,3-propanediamines can be cyclized with formaldehyde (B43269) to yield N-acyl-N'-arylhexahydropyrimidines in high yields, particularly under microwave irradiation. researchgate.net

The reaction of this compound with an appropriate aldehyde would lead to the formation of a 1-(4-methoxybenzyl)-substituted hexahydropyrimidine (B1621009). The choice of the carbonyl compound can be varied to introduce different substituents on the 2-position of the hexahydropyrimidine ring. While imidazolidines are five-membered rings and would require a 1,2-diamine, the propane-1,3-diamine backbone is suitable for the formation of six-membered rings like hexahydropyrimidines and diazaphosphinines. The synthesis of 1,3-oxazinan-2-ones through tethered aza-Wacker cyclization reactions of substrates with N-alkoxy carbamate (B1207046) "heads" and olefin "tails" also highlights the versatility of related structures in cyclization reactions.

Advanced Synthetic Approaches and Methodological Innovations Pertinent to this compound Scaffolds

The synthesis of this compound and its analogues has benefited from modern synthetic strategies that prioritize efficiency, sustainability, and stereocontrol. These approaches are crucial for accessing these valuable building blocks for various chemical applications.

Green Chemistry Principles in the Synthesis of Diamine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of diamine derivatives to minimize environmental impact and enhance safety. Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes.

One notable green approach involves the reductive amination of aldehydes with diamines in aqueous media. An eco-friendly protocol has been reported for the synthesis of N,N'-dibenzyl diamines, which can be adapted for the synthesis of mono-substituted derivatives like this compound. This method involves the formation of a di-Schiff base from the corresponding aldehyde and diamine in water, a benign solvent, followed by reduction. The reduction of the Schiff base intermediate can be achieved using a mild reducing agent like sodium borohydride in a catalyst-free and solvent-free environment, leading to high yields and a simple work-up procedure. rsc.org

Another green strategy is the use of catalytic hydrogenation with recyclable catalysts, which minimizes waste. For instance, the continuous hydrogenation of aminopropionitriles over catalysts like Raney-Ni in a fixed-bed reactor represents a green and efficient method for producing diamines. msu.edupdx.edu This approach offers high conversion rates and selectivity, contributing to a more sustainable manufacturing process. msu.edupdx.edu

The application of these green chemistry principles to the synthesis of this compound would involve the reaction of 4-methoxybenzaldehyde with propane-1,3-diamine to form the corresponding Schiff base, followed by a green reduction step. The choice of a water-based solvent system and a recyclable catalyst would significantly improve the environmental footprint of the synthesis.

Stereoselective Synthesis of 1,3-Diamine Derivatives Relevant to this compound

The synthesis of chiral 1,3-diamines is of significant interest due to their application as chiral ligands and auxiliaries in asymmetric catalysis. libretexts.orgesisresearch.org Several stereoselective methods have been developed that could be applied to the synthesis of enantiomerically enriched this compound derivatives.

One effective strategy is the rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl imines. This method provides access to highly optically active sulfamides, which can then be converted to the desired chiral 1,3-diamines with various substitution patterns. miamioh.edu This approach offers high enantioselectivity (95–99% ee) and allows for the introduction of the aryl group in a stereocontrolled manner. miamioh.edu

Another powerful technique involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester. This reaction proceeds with a high degree of stereocontrol, dictated by the chirality of the lithium amide. The resulting amide can then be reduced to afford the chiral 1,3-diamine. ucl.ac.uk This methodology has been successfully employed in the synthesis of complex chiral diamines and offers a versatile route to enantiomerically pure products. ucl.ac.uk

Furthermore, sequential palladium and rhodium catalysis has been utilized for the asymmetric synthesis of polyfunctionalized diamines. mdpi.com This process involves a palladium-catalyzed asymmetric allylic amination to create an enantioenriched intermediate, followed by a rhodium-catalyzed intramolecular aziridination. mdpi.com Subsequent ring-opening of the aziridine (B145994) can lead to the desired 1,3-diamine scaffold.

These advanced stereoselective methods provide a toolbox for the synthesis of chiral derivatives of this compound, enabling their use in stereoselective applications.

Spectroscopic Characterization Techniques in the Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) group will appear as two doublets in the aromatic region (typically δ 6.8-7.3 ppm). The two protons ortho to the methoxy (B1213986) group (H-2' and H-6') will be shielded and appear at a higher field compared to the two protons ortho to the benzyl (B1604629) group (H-3' and H-5').

Methoxy Protons: A sharp singlet for the three protons of the methoxy group (-OCH₃) is expected around δ 3.7-3.8 ppm.

Benzyl Protons: The two protons of the benzylic methylene (B1212753) group (-CH₂-Ar) will likely appear as a singlet around δ 3.7 ppm.

Propane (B168953) Chain Protons: The protons of the propane-1,3-diamine backbone will give rise to multiplets. The two methylene groups adjacent to the nitrogen atoms (-CH₂-N-) are expected to appear as triplets around δ 2.6-2.8 ppm, while the central methylene group (-CH₂-) should appear as a quintet at a higher field, around δ 1.6-1.8 ppm.

Amine Protons: The protons of the primary and secondary amine groups (-NH₂ and -NH-) will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic (H-3', H-5')~ 7.2d
Aromatic (H-2', H-6')~ 6.8d
Methoxy (-OCH₃)~ 3.75s
Benzyl (-CH₂-Ar)~ 3.7s
Propane (-N-CH₂-)~ 2.7t
Propane (-CH₂-CH₂-CH₂-)~ 1.7p
Propane (-CH₂-NH₂)~ 2.6t
Amine (-NH-, -NH₂)variablebr s

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of this compound.

Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-4') will be the most deshielded aromatic carbon (around δ 158 ppm), while the carbon attached to the benzyl group (C-1') will appear around δ 130-132 ppm. The other aromatic carbons will have signals in the δ 113-130 ppm range.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to have a signal around δ 55 ppm.

Benzyl Carbon: The benzylic carbon (-CH₂-Ar) will likely appear around δ 54 ppm.

Propane Chain Carbons: The carbons of the propane chain will be found in the aliphatic region. The carbons attached to the nitrogen atoms (-CH₂-N-) are expected around δ 40-50 ppm, while the central carbon (-CH₂-) will be at a higher field, around δ 30-35 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic (C-4')~ 158
Aromatic (C-1')~ 131
Aromatic (C-2', C-6')~ 129
Aromatic (C-3', C-5')~ 114
Methoxy (-OCH₃)~ 55
Benzyl (-CH₂-Ar)~ 54
Propane (-N-CH₂-)~ 48
Propane (-CH₂-NH₂)~ 40
Propane (-CH₂-CH₂-CH₂-)~ 33

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will show characteristic absorption bands for its functional groups.

N-H Stretching: The primary and secondary amine groups will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) typically shows two bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows a single band.

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the alkyl and aryl amines are expected in the 1000-1250 cm⁻¹ range.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1240 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1000 - 1250
C-O Stretch (asymmetric)~ 1240
C-O Stretch (symmetric)~ 1030

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 194.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation pattern would likely involve the following key fragment ions:

Benzylic Cleavage: A prominent peak at m/z 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), would be expected due to the facile cleavage of the bond between the benzylic carbon and the nitrogen atom.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the propane chain can also occur.

Loss of Aminopropyl Group: A fragment corresponding to the loss of the aminopropyl radical could be observed.

Fragment Ion m/z Proposed Structure
Molecular Ion194[C₁₁H₁₈N₂O]⁺
4-Methoxybenzyl Cation121[CH₃OC₆H₄CH₂]⁺
Loss of CH₃O163[C₁₀H₁₅N₂O]⁺
Aminopropyl Cation58[H₂N(CH₂)₃]⁺

Coordination Chemistry and Metal Complexation of N 4 Methoxybenzyl Propane 1,3 Diamine

N-(4-methoxybenzyl)propane-1,3-diamine as a Ligand in Transition Metal Complexes

As a chelating agent, this compound coordinates to metal centers through the lone pair of electrons on its two nitrogen atoms, forming a thermodynamically stable six-membered ring. This coordination behavior is central to its role in the formation of diverse metal complexes.

Platinum(II) complexes featuring N-substituted diamine ligands have been extensively studied, primarily for their potential as antineoplastic agents analogous to cisplatin. The complex [this compound]dichloroplatinum(II) has been successfully synthesized and characterized. researchgate.net The synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with this compound in an aqueous solution at room temperature. researchgate.net In this square planar complex, the diamine acts as a bidentate ligand, coordinating to the platinum(II) center through its two nitrogen atoms, with two chloride ions occupying the remaining coordination sites. researchgate.netresearchgate.net The characterization of this complex has been confirmed through various spectroscopic methods and elemental analysis, which align with the proposed chemical formula C₁₁H₁₈N₂Cl₂OPt. researchgate.net

While specific research on Iron(II) complexes with this compound is not extensively documented, the coordination chemistry of Fe(II) with analogous bidentate N-donor ligands provides significant insight. Bidentate ligands are known to form stable octahedral complexes with Iron(II), often with the general formula [Fe(L)₂X₂], where L is the bidentate ligand and X is a monodentate ligand. For instance, octahedral Iron(II) complexes containing bidentate PN ligands based on 2-aminopyridine (B139424) have been prepared and shown to be high-spin at room temperature. researchgate.net Similarly, bidentate N-heterocyclic carbene ligands form stable Fe(II) complexes. acs.orgnih.gov

Given its structure as a bidentate N,N'-donor ligand, this compound is expected to form stable chelate complexes with Iron(II). The coordination would likely result in an octahedral geometry around the iron center, particularly when the ligand-to-metal ratio is 2:1, with two additional coordination sites being occupied by anions or solvent molecules. The electronic properties of such complexes would be influenced by the ligand field strength of the diamine. byjus.com

The versatility of this compound and its derivatives extends to coordination with other transition metals, particularly through the formation of Schiff base derivatives. Schiff bases derived from the condensation of a primary amine with an aldehyde or ketone are highly effective chelating ligands. nih.gov

Palladium(II) Complexes: Schiff bases derived from 1,3-diaminopropane (B46017) and various aldehydes have been used to synthesize Palladium(II) complexes. researchgate.net These complexes typically exhibit a square planar geometry, with the Schiff base acting as a bidentate or tetradentate ligand coordinating through the azomethine nitrogen and often a phenolic oxygen atom. analis.com.myanalis.com.my The resulting complexes have been investigated for their catalytic activity in cross-coupling reactions. analis.com.my

Cadmium(II) Complexes: A close structural analog, a Schiff base ligand formed from the 2:1 condensation of p-Anisaldehyde (4-methoxybenzaldehyde) and ethylenediamine (B42938), has been used to synthesize a Cadmium(II) complex. sciencepublishinggroup.comresearchgate.net This complex was prepared by reacting the ligand with a cadmium salt. sciencepublishinggroup.com Structural analysis revealed that the Cd(II) center is coordinated by the bidentate Schiff base ligand through its two imine nitrogen atoms, resulting in a distorted tetrahedral geometry. sciencepublishinggroup.comresearchgate.net Similar complexes of Zinc(II), Cadmium(II) and Mercury(II) with bis(bidentate) Schiff bases have also been characterized.

Structural Characterization of this compound Metal Complexes

The definitive structure and nature of the metal-ligand interactions in these coordination compounds are elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For example, the Schiff base N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine, which features the same propane-1,3-diamine backbone, crystallizes in an orthorhombic system. nih.gov A Cadmium(II) complex formed with a Schiff base derived from 4-methoxybenzaldehyde (B44291) and ethylenediamine crystallizes in the orthorhombic space group Pbca. sciencepublishinggroup.comresearchgate.net The analysis of this complex confirmed a distorted tetrahedral geometry around the Cd(II) ion. sciencepublishinggroup.com Such studies are crucial for understanding how the chelate ring conformation and the steric and electronic properties of the ligand influence the final structure of the complex.

The table below presents crystallographic data for compounds structurally related to this compound and its derivatives.

Spectroscopic methods are essential for characterizing coordination compounds, especially when single crystals for X-ray diffraction are unavailable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. In the case of the [this compound]dichloroplatinum(II) complex, the presence of bands corresponding to Pt-N and Pt-Cl vibrations confirms the formation of the complex. researchgate.net For Schiff base derivatives, a characteristic shift in the frequency of the azomethine (C=N) stretching vibration upon complexation is a key indicator of coordination through the imine nitrogen. This band typically shifts to a lower wavenumber when the ligand coordinates to a metal ion. mocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, and, where applicable, metal nuclei like ¹⁹⁵Pt) provides detailed information about the structure of the complex in solution. For the [this compound]dichloroplatinum(II) complex, ¹H and ¹³C NMR spectra confirm the presence of both the propyl chain and the 4-methoxybenzyl group. researchgate.net Crucially, ¹⁹⁵Pt NMR spectroscopy shows a characteristic chemical shift at -2256 ppm, which is indicative of the [PtN₂Cl₂] coordination sphere. researchgate.net In studies of other metal-Schiff base complexes, an upfield shift of the azomethine proton (CH=N) signal in the ¹H NMR spectrum upon coordination provides further evidence of the metal-nitrogen interaction. nih.gov

Chelation Properties and Ligand Field Effects in this compound Complexes

Research has described the synthesis of platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives, including the N-(4-methoxybenzyl) variant. nih.govresearchgate.net In these studies, the ligand coordinates with the platinum center, but the primary focus remains on the potential of these complexes as antineoplastic agents rather than a detailed analysis of their ligand field effects. nih.govresearchgate.net

General Chelation and Structural Data for a Related Platinum Complex

PropertyDescriptionReference
Ligand This compound nih.gov
Metal Center Platinum(II) nih.gov
Coordination Mode Assumed bidentate via the two nitrogen atoms of the diamine moiety. nih.gov
Characterization The resulting complex was characterized by methods including IR and NMR spectroscopy and elemental analysis. researchgate.net

This table reflects the synthesis of a platinum complex, though detailed data on its chelation properties and ligand field effects are not provided in the source material.

Catalytic Applications of Metal Complexes Derived from this compound

The application of metal complexes derived from this compound as catalysts in organic synthesis is an area that appears to be underexplored in the current scientific literature. Diamines, in general, are a well-established class of ligands used to create metal complexes for various catalytic processes. ontosight.ai The specific steric and electronic properties imparted by the N-(4-methoxybenzyl) substituent could theoretically be leveraged to influence the activity and selectivity of a metal catalyst in reactions such as oxidation, reduction, or cross-coupling.

However, specific research articles detailing the use of this compound metal complexes in such catalytic reactions, including data tables with turnover numbers, yields, or enantiomeric excesses, could not be identified. While studies on the catalytic activity of complexes with other diamine ligands are numerous, a direct extrapolation of those results to this specific ligand would be speculative. nih.govmdpi.commdpi.com The development and reporting of the catalytic potential for this particular compound remain a prospective area for future research.

Biological Activity and Biomedical Applications of N 4 Methoxybenzyl Propane 1,3 Diamine Derivatives

Structure-Activity Relationship (SAR) Investigations of N-(4-methoxybenzyl)propane-1,3-diamine Analogs

The biological efficacy of this compound derivatives is intricately linked to their chemical structure. Modifications to both the methoxybenzyl moiety and the propane-1,3-diamine backbone have been shown to significantly influence their activity.

Role of the Propane-1,3-diamine Backbone in Bioactivity

The propane-1,3-diamine backbone is a critical structural element that contributes to the biological activity of these derivatives. The length and substitution of this diamine linker are key determinants of potency and selectivity. The 1,3-diamine scaffold is a recurring motif in a variety of biologically active compounds, including those with antiarrhythmic, anticonvulsant, and neuroprotective effects. mdpi.com The basicity of the nitrogen atoms within the diamine chain is also thought to be important for interaction with biological targets. nih.gov The distance between the two nitrogen atoms in the propane-1,3-diamine chain can influence how the molecule binds to its target. Studies on other aliphatic diamine complexes have shown that the chain length (e.g., ethylenediamine (B42938) vs. propane-1,3-diamine vs. butane-1,4-diamine) affects the coordination geometry and reactivity of the resulting complexes. rsc.org This highlights the importance of the three-carbon spacer in establishing the optimal conformation for biological activity.

In vitro Biological Evaluation of this compound Derivatives

A significant body of research has focused on the in vitro evaluation of this compound derivatives against a range of parasites and enzymes, revealing their potential as therapeutic agents.

Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal)

Derivatives of N-benzylpropane-1,3-diamine have demonstrated notable antiparasitic activity. The polyamine pathways in parasites are considered potential targets for the development of new chemotherapies, and substituted diamines have shown promise in this area. nih.gov

In the realm of antimalarial research, various diamine derivatives have been investigated. For example, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives exhibited potent antimalarial activity, with IC50 values in the sub-micromolar to micromolar range against Plasmodium falciparum. mdpi.com Specifically, one derivative, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, was identified as a highly promising antimalarial candidate with IC50 values of 0.07 µM against the W2 strain and 0.06 µM against the 3D7 strain of P. falciparum. mdpi.com

With respect to antitrypanosomal activity, tryptanthrin (B1681603) and its derivatives have shown significant efficacy against bloodstream-form Trypanosoma brucei. nih.gov The activity of these compounds was found to be dependent on the substituents on the aromatic rings. Furthermore, novel 1,3-bis(aryloxy)propan-2-amine derivatives have been identified as active against both amastigote and trypomastigote forms of Trypanosoma cruzi, with IC50 values in the range of 6-18 µM. nih.gov

Antiprotozoal Activity against Plasmodium falciparum and other Pathogens

The antiprotozoal activity of N-substituted diamine derivatives has been extensively studied, particularly against the malaria parasite, Plasmodium falciparum. Libraries of substituted diamines have been synthesized and screened, with many compounds demonstrating submicromolar activities against this parasite. nih.gov

For instance, a series of 3-hydroxy-propanamidines displayed significant antiplasmodial activity with IC50 values mostly in the higher nanomolar range against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov The most active compounds in this series exhibited potent activity with IC50 values as low as 5 nM. nih.gov

Below is a table summarizing the in vitro antiplasmodial activity of selected diamine derivatives against P. falciparum.

Compound/Derivative ClassP. falciparum StrainIC50 (µM)
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzeneW20.07
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene3D70.06
3-Hydroxy-propanamidine derivative 223D70.005
3-Hydroxy-propanamidine derivative 22Dd20.012
Methoxyamino chalcone (B49325) derivative (C3)3D721-25

Enzyme Inhibition Studies (e.g., Botulinum Neurotoxin Serotype A Light Chain)

Derivatives of this compound have also been investigated as inhibitors of clinically relevant enzymes. A notable target is the Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC), a zinc metalloprotease that is the causative agent of botulism. nih.gov

Small molecule inhibitors are being actively pursued as countermeasures for botulinum neurotoxin intoxication. mdpi.com Dipeptides containing an aromatic group connected to the N-terminus have been identified as potent inhibitors of BoNT/A LC. nih.gov Through structure-activity relationship studies, a dipeptide was discovered to inhibit BoNT/A LC with an IC50 of 21 nM. nih.gov Quinolinol-based compounds have also shown promise, with some derivatives exhibiting IC50 values in the low micromolar range. montclair.edu

The table below presents the inhibitory activity of selected compounds against Botulinum Neurotoxin Serotype A Light Chain.

Compound/Derivative ClassIC50 (µM)
Dipeptide inhibitor 330.021
Quinolinol compound MSU583.3
Quinolinol compound MSU845.8
Benzimidazole acrylonitrile (B1666552) derivative 1826

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Derivatives and related scaffolds of this compound have demonstrated notable antimicrobial properties, with research indicating both antibacterial and antifungal activity.

Antibacterial Activity

A series of fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide and (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, have been synthesized and evaluated for their antibacterial effects. nih.gov These 4-methoxybenzylamide derivatives showed activity against bacteria such as E. coli and A. tumefaciens. nih.gov The minimum inhibitory concentration (MIC) and minimum killing concentration (MKC) values were determined, with some compounds showing efficacy at concentrations as low as 45 μg/ml. nih.gov

Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines, which share a propane-diamine-like backbone, have been shown to be active against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These compounds exhibited MIC values in the low micromolar range, suggesting a bactericidal mechanism of action. nih.govresearchgate.net

Compound/Derivative ClassBacterial Strain(s)Activity (MIC/MKC)Reference
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. Coli, A. tumefaciens45 µg/ml nih.gov
N-(4-methoxybenzyl)undec-10-enamideE. Coli, A. tumefaciens55 µg/ml nih.gov
1,3-Bis(aryloxy)propan-2-aminesGram-positive bacteria (incl. MRSA)2.5–10 μg/ml researchgate.net

Antifungal Activity

The antifungal potential of related structures has also been a subject of investigation. The same fatty acid-derived 4-methoxybenzylamides that showed antibacterial effects were also active against the fungi Alternaria and Rhizopus, with MIC and MKC values of 70 μg/ml. nih.gov Other studies have focused on N-(4-halobenzyl)amides, which demonstrated activity against various Candida species. mdpi.com For instance, one such amide derivative showed strong bioactivity against C. krusei and weak bioactivity against C. parapsilosis. mdpi.com Another compound was active against eight different Candida strains, including five clinical strains resistant to fluconazole, with MICs ranging from 85.3 to 341.3 µg/mL. mdpi.com

Additionally, broader classes of compounds such as 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, which are sometimes explored in conjunction with benzylamine (B48309) moieties, have shown a wide spectrum of antifungal activity against species like Candida albicans and Aspergillus fumigatus. researchgate.netnih.govfrontiersin.orgmdpi.commdpi.com

Compound/Derivative ClassFungal Strain(s)Activity (MIC)Reference
Fatty acid-derived 4-methoxybenzylamidesAlternaria, Rhizopus70 µg/ml nih.gov
N-(4-halobenzyl)amides (Compound 16)C. krusei ATCC 625885.3 µg/mL mdpi.com
N-(4-halobenzyl)amides (Compound 16)C. auris 01256P CDC85.3 µg/mL mdpi.com
N-(4-halobenzyl)amides (Compound 14)C. krusei, C. parapsilosis31.25 µg/mL mdpi.com

Anti-inflammatory and Analgesic Properties of Related Scaffolds

Research into related chemical scaffolds suggests potential for anti-inflammatory activity. Amide derivatives, as a broad class, are known to possess a wide range of biological activities, including anti-inflammatory and analgesic effects. nanobioletters.com

More specifically, studies on 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a compound with a methoxybenzyl structure, have demonstrated its ability to suppress the production of inflammatory cytokines in mouse macrophage cells. nih.gov Treatment with DHMBA was shown to repress the production of tumor necrosis factor-α, interleukin-6, and interleukin-1β. nih.gov This indicates that the methoxybenzyl moiety may contribute to anti-inflammatory effects by modulating key signaling pathways involved in inflammation. nih.gov These findings suggest that DHMBA could potentially suppress the activity of inflammatory macrophages, highlighting its therapeutic usefulness in inflammatory conditions. nih.gov

In vivo Pre-clinical Efficacy Studies of this compound Derivatives

Evaluation in Animal Models of Parasitic Infections

Derivatives and compounds structurally related to this compound have been evaluated for their efficacy against various parasites in preclinical animal models.

One study investigated N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a compound sharing the propane-1,3-diamine core, as a potential treatment for Human African trypanosomiasis, caused by the parasite Trypanosoma brucei brucei. nih.gov This research highlights the utility of the diamine scaffold in developing new anti-parasitic agents. nih.gov

In the context of leishmaniasis, a disease caused by Leishmania protozoa, various compounds have been tested. mdpi.com An N-acyl hydrazone derivative, LASSBio-1386, was evaluated in a BALB/c mouse model of cutaneous leishmaniasis caused by L. amazonensis. nih.gov Topical treatment with a 1% formulation of the compound significantly reduced lesion size compared to the vehicle-treated control group. nih.gov Furthermore, in vivo bioluminescence imaging has been utilized in mouse models infected with Leishmania infantum to effectively monitor parasite burdens and assess the killing kinetics of different antileishmanial drugs. dndi.org

Anthelmintic properties have also been explored. N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, was evaluated in vitro against the nematode Toxocara canis. nih.gov The compound affected the viability of the parasites in a time- and concentration-dependent manner, similar to albendazole, suggesting its potential as an anthelmintic scaffold. nih.gov

Assessment in Xenograft Models (e.g., Human Tumor Xenografts, involving related compounds)

The anti-tumor potential of compounds with related chemical features has been assessed using human tumor xenograft models in immunocompromised mice. These in vivo models are crucial for evaluating the efficacy of potential anti-cancer agents.

One such study evaluated 4,6-benzylidene-d1-D-glucose, a deuterated benzaldehyde (B42025) derivative, for its effects on human tumor xenografts implanted in nude mice. nih.gov The compound was tested against SK-OV-3 human ovarian carcinoma and PANC-1 human pancreatic carcinoma. nih.gov Daily oral administration of the compound was effective in suppressing the growth of both types of tumors. nih.gov For the ovarian xenograft, the treatment resulted in a 47% tumor/control (T/C) ratio, and for the pancreatic xenografts, T/C ratios of 44% and 50% were observed in two separate experiments. nih.gov

In another study, a newly developed bifunctional nitrosoureido derivative was tested on human colorectal tumor xenograft lines. nih.gov When administered orally, this compound produced long-term or total regression of adenomatous tumors, though it had only a marginal effect on mucinous tumor growth. nih.gov These studies demonstrate that benzyl-containing scaffolds can exhibit anti-tumor activity in preclinical xenograft models, providing a basis for the future evaluation of novel this compound derivatives.

Computational and Theoretical Studies on N 4 Methoxybenzyl Propane 1,3 Diamine and Its Bioactive Analogs

Molecular Modeling and Docking Studies of N-(4-methoxybenzyl)propane-1,3-diamine Derivatives

Molecular modeling and docking are instrumental in predicting how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein or enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, research on its bioactive analogs provides significant insights.

For instance, studies on derivatives incorporating the 4-methoxybenzyl moiety into more complex heterocyclic systems have demonstrated their potential as inhibitors of various enzymes. Molecular docking simulations of some 4-methoxybenzyl-bearing imidazo[2,1-b] researchgate.netmdpi.comwuxibiology.comthiadiazole derivatives have shown strong binding interactions within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain. These interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-receptor complex.

Similarly, in silico studies of other analogs, such as certain 1,3,4-oxadiazole (B1194373) derivatives, have been used to predict their binding modes with enzymes like deoxyhypusine (B1670255) synthase (DHPS) and cyclooxygenase (COX). These computational analyses help identify key amino acid residues that interact with the ligand and guide the rational design of more effective inhibitors. The docking results for these analogs suggest that the this compound scaffold can be effectively utilized to position functional groups in a manner that facilitates strong binding to specific biological targets.

Table 1: Summary of Molecular Docking Studies on Bioactive Analogs This table is representative of findings for analogous compounds and is for illustrative purposes.

Analog ScaffoldProtein TargetKey Interactions ObservedSoftware Used (Example)
Imidazo[2,1-b] researchgate.netmdpi.comwuxibiology.comthiadiazoleTGF-β type I receptor kinaseHydrogen bonding, Hydrophobic interactionsAutoDock
1,3,4-OxadiazoleDeoxyhypusine synthase (DHPS)Allosteric site bindingSchrödinger Suite
N-amidoalkylated 1,3,4-OxadiazoleCOX-1 / COX-2Preferential binding compared to known inhibitorsArgusLab

Prediction of Bioactivity Scores and Relevant Molecular Descriptors for Analogs

The biological activity of a compound is closely related to its physicochemical properties. In silico tools are frequently used to predict these properties and to calculate bioactivity scores, which suggest the likelihood of a molecule interacting with major classes of protein targets. These predictions are based on the principles of Quantitative Structure-Activity Relationships (QSAR), which correlate chemical structure with biological activity.

For analogs of this compound, computational tools like SwissADME and admetSAR can predict a range of molecular descriptors relevant to their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These parameters are critical for determining a molecule's potential to be developed into a drug, as they influence properties like oral bioavailability and cell membrane permeability. For instance, a study on a related propane-1,3-diyl-linked compound utilized the SwissADME tool to evaluate its drug-likeness and pharmacokinetic parameters. nih.gov

Bioactivity scores can predict potential interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. While experimental validation is essential, these predictions help to prioritize compounds for further screening. The known antioxidant and anticancer activities of closely related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives underscore the bioactive potential of this chemical class.

Table 2: Predicted Molecular Descriptors and Drug-Likeness Parameters for this compound This data is generated for illustrative purposes based on computational models and standard parameters.

ParameterPredicted ValueSignificance
Molecular Weight~194.28 g/molInfluences absorption and distribution
LogP (Lipophilicity)~1.5 - 2.0Affects solubility and membrane permeability
Topological Polar Surface Area (TPSA)~47.3 ŲCorrelates with transport properties
Hydrogen Bond Donors2Contributes to binding affinity
Hydrogen Bond Acceptors3Contributes to binding affinity
Lipinski's Rule of FivePasses (0 violations)Indicates potential for oral bioavailability

Conformational Analysis and Molecular Dynamics Simulations

A molecule's biological function is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its preferred shapes is key to predicting how it will fit into a protein's binding site.

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms in a molecule over time. These simulations provide a dynamic picture of the molecule's behavior and its interactions with its environment, such as a solvent or a receptor. For bioactive analogs of this compound, MD simulations have been employed to assess the stability of the ligand-receptor complex predicted by docking studies. These simulations can confirm whether the key interactions, like hydrogen bonds, are maintained over time, thus providing greater confidence in the predicted binding mode. For example, MD simulations were used to study derivatives of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole to confirm their stable binding as allosteric inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental information about a molecule's electronic structure. These methods are used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more likely to participate in chemical reactions. researchgate.net

These calculations can also determine the distribution of electron density across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for understanding intermolecular interactions and predicting the most likely sites for metabolic reactions or chemical modification. Studies on various diamine and methoxybenzyl derivatives have used these quantum parameters to correlate molecular structure with observed properties, such as corrosion inhibition or biological activity. researchgate.netepstem.net

Table 3: Representative Quantum Chemical Parameters This table presents typical parameters derived from DFT calculations for analogous organic molecules and is for illustrative purposes.

ParameterTypical Value Range (eV)Interpretation
EHOMO (Energy of Highest Occupied Molecular Orbital)-5.0 to -6.5Indicates electron-donating ability
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)-0.5 to -2.0Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0 to 5.0Relates to chemical stability and reactivity researchgate.net
Dipole Moment~2.0 to 4.0 DebyeMeasures the polarity of the molecule

Future Prospects and Research Directions for N 4 Methoxybenzyl Propane 1,3 Diamine Chemistry

Exploration of Undiscovered Synthetic Routes and Derivatization Pathways

While established methods for synthesizing N-substituted diamines exist, future research is poised to explore more efficient, sustainable, and innovative synthetic strategies for N-(4-methoxybenzyl)propane-1,3-diamine and its derivatives.

One promising direction lies in the adoption of green chemistry principles . For instance, an eco-friendly protocol for preparing similar N,N'-dibenzyl diamines involves the reduction of di-Schiff bases using sodium borohydride (B1222165) in a catalyst- and solvent-free environment. researchgate.net Adapting such methods, which boast mild conditions and high yields, could offer a more sustainable route to the target compound. Another avenue is the development of asymmetric synthetic methods to produce chiral 1,3-diamines. Chiral 1,3-diamines are valuable as organocatalysts and chiral auxiliaries in organic chemistry. mdpi.com Methodologies like the aza-Michael addition of chiral lithium amides to α,β-unsaturated esters followed by reduction could be adapted to create stereochemically defined derivatives of this compound. mdpi.com

Furthermore, the field of biosynthesis presents a novel frontier. Researchers have identified natural biosynthetic pathways for 1,3-diaminopropane (B46017) in certain microorganisms. mdpi.com Future work could focus on harnessing and engineering these biological systems to produce the core propane-1,3-diamine scaffold from renewable feedstocks, offering a completely new and sustainable synthetic paradigm.

Derivatization pathways can be expanded by functionalizing the secondary amine, the primary amine, or the aromatic ring. This could involve reactions like acylation, further alkylation, or electrophilic aromatic substitution to generate a diverse library of compounds for screening in various applications.

Design of Advanced Ligand Systems for Novel Catalytic or Material Science Applications

The dual nitrogen atoms of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions is a key feature that can be exploited in catalysis and materials science.

A significant application has already been demonstrated in the synthesis of potential antineoplastic agents. This compound has been used as a ligand to prepare platinum(II) complexes, which are analogs of the widely used anticancer drug cisplatin. nih.govresearchgate.net Future research can expand on this by exploring complexes with other transition metals (e.g., copper, rhodium, palladium) to develop catalysts for a range of organic transformations. Diamine ligands are known to be effective in various copper-catalyzed coupling reactions, which are crucial in the synthesis of pharmaceuticals. nih.gov

The 1,3-diamine scaffold is also instrumental in designing catalysts for asymmetric synthesis . By creating chiral derivatives, it is possible to develop catalysts that can control the stereochemistry of chemical reactions, a critical aspect of modern drug synthesis.

In materials science , diamines are fundamental building blocks for polymers like polyamides. ontosight.ai this compound and its derivatives could be investigated as specialized monomers to create novel polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or improved solubility, stemming from the presence of the methoxybenzyl group.

Table 1: Potential Research Directions in Synthesis and Ligand Design
Research AreaFuture ProspectPotential ImpactRelevant Concepts
SynthesisAdoption of green chemistry protocols (e.g., solvent-free reduction of Schiff bases). researchgate.netMore sustainable and efficient manufacturing processes.Green Chemistry, Reductive Amination
SynthesisDevelopment of asymmetric synthesis routes to produce chiral derivatives. mdpi.comAccess to enantiomerically pure compounds for use as chiral catalysts or auxiliaries.Asymmetric Synthesis, Chiral Ligands
SynthesisExploration of biosynthetic pathways using engineered microorganisms. mdpi.comUse of renewable feedstocks for sustainable production.Metabolic Engineering, Biocatalysis
Ligand DesignCreation of novel transition metal complexes (e.g., with Cu, Rh, Pd) for catalysis. nih.govDevelopment of new catalysts for cross-coupling, C-H amination, and other organic reactions. nih.govCoordination Chemistry, Homogeneous Catalysis
Ligand DesignUse as a monomer for the synthesis of novel polymers. ontosight.aiCreation of advanced materials with tailored thermal, optical, or mechanical properties.Polymer Chemistry, Materials Science

Identification of New Biological Targets and Therapeutic Avenues for this compound Derivatives

The proven utility of this compound in forming platinum-based anticancer complexes opens the door to exploring a wider range of therapeutic applications. nih.govresearchgate.net The structural motif of a substituted diamine is present in many biologically active compounds, suggesting that derivatives of this molecule could interact with various biological targets.

Antiparasitic agents represent a particularly promising area. Research on other N,N'-substituted diamine derivatives has identified potential targets for treating leishmaniasis, a parasitic disease. researchgate.net These studies suggest that such compounds could inhibit essential enzymes in the parasite, such as glyceraldehyde-3-phosphate dehydrogenase (G3PDH) and pteridine (B1203161) reductase I (PTR1). By analogy, derivatives of this compound could be designed and screened for activity against these and other parasitic targets, including those responsible for diseases like human African trypanosomiasis.

Beyond cancer and parasitic diseases, the broad biological activities associated with the diamine scaffold, including antimicrobial and antiviral properties , warrant investigation. ontosight.ai Future research should involve screening libraries of this compound derivatives against a wide array of pathogens and cell lines to uncover novel therapeutic leads. The functional groups on the molecule provide ample opportunity for modification to optimize activity and selectivity for specific biological targets.

Integration of Advanced Computational Methodologies in Compound Design and Optimization

Modern drug discovery and materials design are heavily reliant on computational tools to accelerate progress and reduce costs. The future development of this compound chemistry will benefit significantly from the integration of these methodologies.

Molecular docking can be used to predict how derivatives of the compound might bind to the active sites of specific enzymes or receptors. This approach was successfully used to identify potential protein targets for diamine derivatives in Leishmania, providing a clear roadmap for future experimental validation. researchgate.net This in silico screening can prioritize which derivatives to synthesize, saving considerable time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful tool. By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can guide the design of more potent molecules. tandfonline.comnih.govnih.gov For example, a QSAR model could be developed for the anticancer activity of platinum complexes derived from various N-benzyl-1,3-propanediamines, helping to identify the optimal substituents on the benzyl (B1604629) ring for maximum efficacy.

Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes over time, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can assess the drug-like properties of new derivatives early in the design process. tandfonline.comnih.gov The combination of these computational techniques will enable a more rational, hypothesis-driven approach to designing and optimizing this compound derivatives for specific catalytic, material, or therapeutic applications.

Table 2: Prospective Biological Applications and Computational Approaches
AreaFuture ProspectExample Target/ApplicationRelevant Computational Tool
TherapeuticsDevelopment of novel anticancer agents.Platinum(II) complexes analogous to cisplatin. nih.govQSAR, Molecular Docking
TherapeuticsDesign of new antiparasitic drugs.Inhibition of Leishmania enzymes like G3PDH and PTR1. researchgate.netMolecular Docking, Pharmacophore Modeling
TherapeuticsExploration of antimicrobial and antiviral activities. ontosight.aiScreening against various bacterial and viral targets.Virtual Screening, ADMET Prediction
Compound DesignRational design of more effective ligands and drugs.Optimizing binding affinity and selectivity for a target protein.QSAR, Molecular Dynamics (MD) Simulations tandfonline.comnih.gov
Compound DesignIn silico screening of virtual compound libraries.Prioritizing synthetic targets before chemical synthesis.High-Throughput Virtual Screening nih.gov

Q & A

Q. What are the established synthetic routes for N-(4-methoxybenzyl)propane-1,3-diamine?

The compound is synthesized via reductive amination or condensation reactions. A common method involves reacting 4-methoxybenzylamine with 1,3-dibromopropane or a carbonyl derivative (e.g., glutaraldehyde) in ethanol under basic conditions (e.g., NaOH). Purification is typically achieved via flash column chromatography, yielding ~67–85% purity, as demonstrated in analogous diamine syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. For example, ¹H NMR confirms methoxybenzyl proton signals at δ 3.7–3.8 ppm and amine protons at δ 1.4–1.6 ppm. IR identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z 223.3 for C₁₁H₁₈N₂O) .

Q. How can researchers assess compound purity during synthesis?

Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane eluent) monitors reaction progress. High-performance liquid chromatography (HPLC) with UV detection or elemental analysis (% C, H, N) ensures final purity (>95%). Contaminants like unreacted amines are identified via comparative Rf values .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction solvent swaps to ethanol for NaBH₄ reduction .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or enzymatic systems improve regioselectivity in reductive amination.
  • Design of Experiments (DoE) : Multivariate analysis identifies optimal temperature (50–70°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) .

Q. How can contradictory NMR and MS data be resolved?

Cross-validation with 2D NMR (e.g., HSQC, COSY) clarifies ambiguous proton assignments. For example, overlapping NH₂ and CH₂ signals are resolved via ¹H-¹³C correlation. High-resolution MS (HRMS) distinguishes isobaric impurities (e.g., C₁₁H₁₈N₂O vs. C₁₀H₁₆N₂O₂) .

Q. What mechanisms underlie its potential biological activity?

Computational docking studies suggest interactions with enzyme active sites (e.g., botulinum neurotoxin serotype A light chain). The methoxybenzyl group may engage in π-π stacking with aromatic residues, while the diamine backbone chelates metal ions critical for enzymatic activity .

Methodological Challenges

Q. How to address low solubility in aqueous buffers for bioassays?

  • Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes.
  • Derivatization : Introduce sulfonate or carboxylate groups via alkylation to enhance hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What analytical approaches quantify degradation products under varying pH?

Accelerated stability studies (40°C/75% RH) with LC-MS/MS detect hydrolysis products (e.g., 4-methoxybenzaldehyde from C-N bond cleavage). Kinetic modeling (Arrhenius plots) predicts shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.